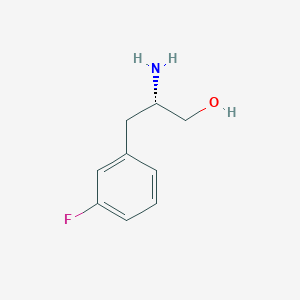

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12FNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 3-(3-fluorophenyl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired product with high enantiomeric purity.

Another method involves the use of enzymatic resolution, where a racemic mixture of the compound is treated with an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to achieve high yield and enantiomeric excess. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 3-(3-Fluorophenyl)-2-oxopropanoic acid

Reduction: 3-(3-Fluorophenyl)propan-1-amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol

- (S)-1-(3-Fluorophenyl)propan-1-ol

Uniqueness

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in drug development.

Biological Activity

(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol, often referred to as a chiral amino alcohol, exhibits significant biological activity due to its structural features that enable interaction with various molecular targets. The compound's unique configuration, particularly the position of the fluorine atom on the phenyl ring, influences its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with active site residues of enzymes, enhancing binding affinity and specificity.

- Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions within enzyme active sites or receptor binding pockets, which can modulate their activity.

- Enzyme Inhibition : By mimicking natural substrates or binding to active sites, this compound can inhibit certain enzymes, thereby blocking their function and influencing metabolic pathways.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety. It serves as an intermediate in synthesizing duloxetine, an antidepressant.

- Synucleinopathies : Research indicates that compounds similar to this compound may be effective in treating synucleinopathies, a group of neurodegenerative disorders .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Studies

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antidepressant Development : A study focused on synthesizing duloxetine demonstrated that this compound significantly enhances serotonin and norepinephrine reuptake inhibition, contributing to its antidepressant effects.

- Neurodegenerative Disease Models : In animal models for synucleinopathies, administration of compounds related to this compound showed reduced neurodegeneration markers and improved motor functions .

Properties

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALRUTRFOXROOU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.